molecular formula C28H22N2O2 B14136184 Ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 89193-13-5

Ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B14136184
CAS No.: 89193-13-5
M. Wt: 418.5 g/mol
InChI Key: PKRWHWHVEPGMMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate is a complex heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with three phenyl groups attached at positions 2, 5, and 7, and an ethyl ester group at position 3. This structural arrangement imparts significant chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds under acidic conditions. The reaction is usually carried out in solvents like ethanol or methanol, with catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production. The reaction conditions are carefully controlled to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The phenyl groups and the ester moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted esters.

Scientific Research Applications

Ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds in the pyrazolo[1,5-a]pyridine family:

Properties

CAS No.

89193-13-5

Molecular Formula

C28H22N2O2

Molecular Weight

418.5 g/mol

IUPAC Name

ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C28H22N2O2/c1-2-32-28(31)26-25-19-23(20-12-6-3-7-13-20)18-24(21-14-8-4-9-15-21)30(25)29-27(26)22-16-10-5-11-17-22/h3-19H,2H2,1H3

InChI Key

PKRWHWHVEPGMMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C=C(N2N=C1C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.